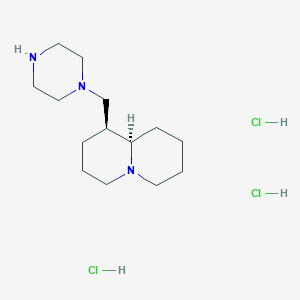![molecular formula C14H14N6 B2882352 6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415631-72-8](/img/structure/B2882352.png)
6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile, also known as MPAC, is a chemical compound that has been studied extensively for its potential use in scientific research. MPAC has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown promise in the field of oncology, particularly in the development of anticancer agents. The structural motif of pyridine and pyrazine is often found in molecules with anticancer properties . Research indicates that derivatives of this compound can inhibit the PI3K signaling pathway, which is frequently associated with cancer progression and poor prognosis . By targeting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells, offering a potential therapeutic strategy for cancer treatment.
PI3Kα Inhibition
The compound’s ability to inhibit PI3Kα, a lipid kinase involved in cell growth and metabolism, is particularly noteworthy . This inhibition is crucial because aberrant activation of the PI3K-AKT pathway is a significant factor in tumorigenesis. Compounds that can effectively inhibit PI3Kα may serve as lead compounds for new cancer therapies, providing a targeted approach to treat various cancers.
Cell Cycle Modulation
In relation to its anticancer properties, this compound has been found to affect the cell cycle of cancer cells . By inducing G2/M phase arrest, it can halt the proliferation of cancer cells, which is a critical step in cancer therapy. This application is significant as it provides a mechanism to control the rapid division of cancer cells, which is a hallmark of cancer.
Apoptosis Induction
Another important application is the induction of apoptosis, or programmed cell death, in cancer cells . This is a desirable outcome in cancer treatment, as it leads to the elimination of cancer cells without affecting normal cells. Compounds that can selectively induce apoptosis in cancer cells are valuable in the development of chemotherapeutic agents.
Synthesis of Quinoline Derivatives
The compound serves as a precursor in the synthesis of quinoline derivatives . Quinoline is a heterocyclic aromatic organic compound with various biological activities, and its derivatives are used in the treatment of various diseases, including malaria. The synthesis of quinoline derivatives from this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Development of Antiproliferative Agents
Research has also explored the use of related imidazo[1,2-a]pyrazin-6-yl compounds as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines . These findings suggest that derivatives of the compound could be developed into drugs that selectively target and inhibit the proliferation of cancer cells.
Chemical Synthesis and Medicinal Chemistry
The compound is valuable in chemical synthesis and medicinal chemistry for creating a variety of bioactive molecules . Its versatility allows for the exploration of new synthetic strategies and the development of novel compounds with potential pharmacological applications.
Drug Discovery and Design
Finally, this compound and its derivatives are important in drug discovery and design . By serving as a scaffold for the development of new molecules, it plays a crucial role in the creation of drugs with specific actions, such as targeted cancer therapies or treatments for other diseases.
Propiedades
IUPAC Name |
6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-19(13-3-2-11(6-15)7-18-13)12-9-20(10-12)14-8-16-4-5-17-14/h2-5,7-8,12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPODBXGEAIRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-N-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamothioyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2882275.png)



![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)

![3-(3,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882284.png)

![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)
![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2882289.png)
